molecular formula C20H24N2O2S B13986191 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-

Cat. No.: B13986191
M. Wt: 356.5 g/mol
InChI Key: GLZHTLTYWJKTMP-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage between a diazaspiro octane ring and a sulfonyl-substituted phenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of a diazaspiro octane precursor with a sulfonyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.3]heptane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-: Shares a similar spirocyclic structure but with a different ring size.

    2-Methyl-2,6-diaza-spiro[3.4]octane dihydrochloride: Similar core structure with different substituents.

Uniqueness

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is unique due to its specific combination of a diazaspiro octane ring and a sulfonyl-substituted phenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

7-benzyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-20(16-22)11-12-21(14-20)13-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHTLTYWJKTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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